4,4'-ジヒドロキシアゾベンゼン

概要

説明

Synthesis Analysis

The synthesis of 4,4'-Dihydroxyazobenzene and its derivatives involves azo coupling reactions confirmed through spectroscopic methods like infrared spectrum and melting point analysis. Optimal reaction conditions such as ratio, temperature, pH, and time play a crucial role in synthesis efficiency (Xiong Xiang-yong, 2012).

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxyazobenzene has been elucidated through crystallographic and spectroscopic techniques, including X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy. These analyses reveal the compound's crystalline nature and vibrational frequencies, contributing to understanding its thermal, optical, and mechanical properties (R. Babu et al., 2003).

Chemical Reactions and Properties

4,4'-Dihydroxyazobenzene participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity with other compounds, evidenced by the formation of specific adducts, highlights its potential in synthesizing complex molecular structures (W. Tarpley et al., 1980).

科学的研究の応用

耐性ブドウ球菌に対する抗菌剤

4,4'-ジヒドロキシアゾベンゼン (DHAB): は、抗菌剤としての可能性について研究されています。 臨床的に耐性のある黄色ブドウ球菌および中間型ブドウ球菌の菌株に対して著しい活性を示します 。この化合物の最小発育阻止濃度(MIC)は、抗菌活性が証明されている他のアゾ化合物と同等です。 DHABの作用機序には、細菌細胞の膜損傷と酸化ストレスの誘導が含まれます .

糖鎖修飾研究における炭水化物-タンパク質相互作用

DHABは、光応答性糖コンジュゲートを作成するために、糖鎖修飾研究で使用されます。 これらの分子は、炭水化物-タンパク質相互作用を調査するための貴重なツールであり、形状スイッチ可能な分子アーキテクチャの前駆体として役立ちます 。 DHABの糖鎖修飾は、これらの化合物を合成する上で重要なステップであり、研究は、この目的のために信頼性の高い手順と適切な糖基供与体を見つけることに重点を置いてきました .

光応答性機械アクチュエータ

研究では、光応答性機械アクチュエータの製造にDHABを使用することについて調査が行われています。 これらのアクチュエータは、光を機械エネルギーに変換し、自重の200倍の重量を持ち上げるなどのタスクを実行できます 。 DHABの光誘起トランス-シス異性化は、これらの材料の急速な巨視的屈曲とエネルギー変換に重要な役割を果たします .

超分子化学における用途

DHABは、超分子化学、特に光駆動型分子マシンにおいて広く使用されています。 光誘起異性化を起こす能力により、光スイッチ可能な触媒、アクチュエータ、および分子の特徴と生物活性に対する精密な制御を必要とするその他の材料の設計において不可欠な構成要素となっています .

エポキシ樹脂調製のためのモノマー

材料科学の分野では、DHABはエポキシ樹脂を調製するためのモノマーとして利用されます。 DHAB官能化エポキシ基の熱的挙動と構造的特性は、樹脂形成プロセス中に異なる温度で進化した生成物を分析するために興味深いものです .

電気化学的測定研究

DHABは、化合物の電気化学的測定における役割について、理論的研究の対象となってきました。 スクアライン色素およびコバルト系化合物と組み合わせて、さまざまな物質の電気化学的検出および定量を強化しました .

液晶の用途

光変色性があるため、DHABは液晶の開発に使用されています。 これらの材料は、ディスプレイや光学特性に対する高速情報伝達と精密な制御を必要とするその他のデバイスに適用されます .

薬剤耐性研究

最後に、DHAB誘導体は、カンジダ・アルビカンスなどの薬剤耐性菌株に対する活性が調査されています。 これらの研究は、抗生物質と抗真菌剤の耐性に対する継続的な闘いにおいて非常に重要です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

4,4’-Dihydroxyazobenzene (DHAB) has been studied for its potential as an antimicrobial agent against human and animal pathogens, specifically Staphylococcus aureus and Staphylococcus pseudintermedius . These bacteria are the primary targets of DHAB. They play a significant role in causing infections, especially in immunocompromised patients .

Mode of Action

DHAB interacts with these bacterial targets, causing membrane damage as revealed by the increase in thiobarbituric acid reactive substances (TBARS) such as malondialdehyde . This interaction results in changes in the bacterial cell, leading to its death .

Biochemical Pathways

The mechanism by which DHAB produces toxicity in staphylococci involves the induction of oxidative stress . The compound induces the enzymes peroxidases and superoxide dismutase in S. aureus and S. pseudintermedius, suggesting their prevalent role in ROS-scavenging due to the oxidative burst induced by this compound in either species .

Result of Action

The result of DHAB’s action is the death of the bacterial cells. It achieves this by causing membrane damage and inducing oxidative stress, which leads to the death of the bacteria . The compound has shown effectiveness against both fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida auris strains .

特性

IUPAC Name |

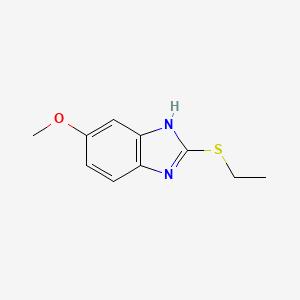

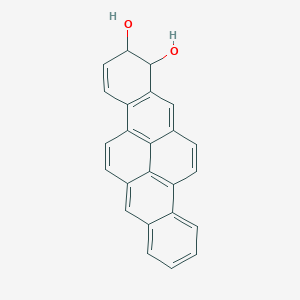

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4,4'-Dihydroxyazobenzene (DHAB) acts as an inhibitor of ADP-ribosyl cyclases (ADPR-cyclases). [, ] These enzymes are responsible for synthesizing cyclic ADP-ribose (cADPR), a secondary messenger involved in calcium ion (Ca2+) mobilization. [] By inhibiting ADPR-cyclases, DHAB prevents the production of cADPR and disrupts downstream signaling pathways reliant on Ca2+ signaling. [, ] One such pathway is the angiotensin II (ANG II) signaling pathway, where DHAB has been shown to inhibit ANG II-mediated mesangial cell growth, Akt phosphorylation, nuclear factor of activated T cell nuclear translocation, and uptake of thymidine and leucine. []

A: The molecular formula of 4,4'-Dihydroxyazobenzene is C12H10N2O2. [] Its molecular weight is 214.22 g/mol. [] Spectroscopic data commonly used to characterize DHAB include:

- FT-IR: Characteristic peaks for the azo group (N=N), hydroxyl group (O-H), and aromatic rings are observed. []

- 1H NMR: Provides detailed information about the hydrogen atoms in the molecule, confirming its structure. [, , , , ]

- 31P NMR: Used when characterizing DHAB-containing polymers like polyazodiphenylene phenylphosphonate (PAPPP) to confirm the presence of phosphorus. []

ANone: DHAB's material compatibility and stability are crucial when incorporated into various systems:

- Liquid Crystalline Polymers: DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers due to its rigid, rod-like structure. [, , , , , ] The properties of these polymers, such as transition temperatures and mesophase behavior, are influenced by the DHAB content and the other monomers used. [, , , , , ] The presence of DHAB often results in high transition temperatures, sometimes close to the polymer's degradation limit. [, ]

- Photo-alignment Layers: DHAB can be used to create photo-alignment layers for liquid crystals. [] When exposed to polarized light, DHAB molecules undergo anisotropic desorption, generating a preferred orientation in the remaining material. [] This orientation can influence the alignment of liquid crystals deposited on top. []

A: Molecular dynamics simulations have been used to study the conformational behavior of DHAB-containing liquid crystalline polymers. [] These simulations help understand the relationship between the polymer chain geometry, flexibility, inter-chain interactions, and their resulting liquid crystalline properties. [] Further research using computational methods like QSAR could provide insights into the structure-activity relationship of DHAB and its derivatives.

ANone: DHAB has a rich history in various research fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)

![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)

![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)

![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)